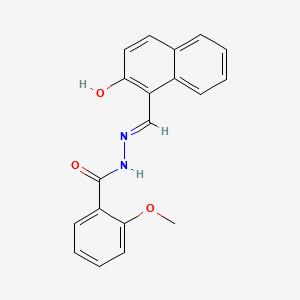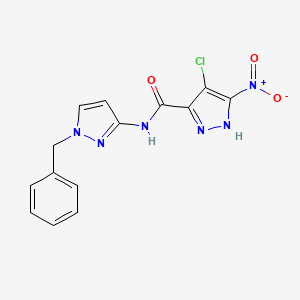
2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide is a chemical compound with the molecular formula C19H16N2O3 and a molecular weight of 320.351 g/mol . This compound is known for its unique structure, which includes a methoxybenzoic acid moiety and a naphthylmethylene hydrazide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide typically involves the condensation reaction between 2-methoxybenzoic acid hydrazide and 2-hydroxy-1-naphthaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.
Chemical Reactions Analysis
2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydroxide or other strong bases.
Scientific Research Applications
2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: While not widely used in industrial applications, it serves as a model compound for studying hydrazide chemistry and developing new materials.
Mechanism of Action
The mechanism of action of 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide can be compared with other hydrazide derivatives, such as:
2-Hydroxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide: Similar structure but lacks the methoxy group, which can affect its reactivity and biological activity.
2-Methoxybenzoic (2-hydroxy-2-naphthylmethylene)hydrazide: Similar but with a different position of the hydroxyl group on the naphthalene ring, leading to different chemical properties.
Benzoic (2-hydroxy-1-naphthylmethylene)hydrazide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
CAS No. |
25913-26-2 |
|---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-24-18-9-5-4-8-15(18)19(23)21-20-12-16-14-7-3-2-6-13(14)10-11-17(16)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
InChI Key |
SGIUPSNOFYYWMP-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide](/img/structure/B10897580.png)
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B10897587.png)

![3-nitro-N-[3-({(2Z)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10897591.png)
![4-(dimethylamino)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10897596.png)
![N,N'-cyclohexane-1,2-diylbis[2-(4-chloro-2,3-dimethylphenoxy)acetamide]](/img/structure/B10897604.png)
![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)

![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10897614.png)

![(2E)-2-[2-(hexyloxy)benzylidene]hydrazinecarboxamide](/img/structure/B10897622.png)
![Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B10897631.png)
![4-bromo-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897643.png)

